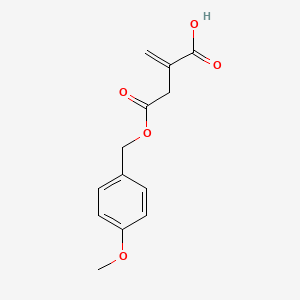
Fmoc-4,5-dehydro-D-Leucine
概要
説明
Fmoc-4,5-dehydro-D-Leucine is a derivative of leucine, an essential amino acid. It is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis techniques and proteomics studies .
科学的研究の応用
Chemistry: Fmoc-4,5-dehydro-D-Leucine is widely used in the synthesis of peptides and proteins. Its Fmoc group provides a temporary protection for the amino group, facilitating the stepwise assembly of peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine: this compound is used in the design and synthesis of peptide-based therapeutics. These therapeutics can target specific proteins and pathways involved in diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
作用機序
The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Safety and Hazards
Fmoc-4,5-dehydro-D-Leucine is for research use only and is not intended for diagnostic or therapeutic use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water . Get medical attention if symptoms occur .
将来の方向性
Fmoc-4,5-dehydro-D-Leucine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It has been attracting significant attention in the field of medicinal chemistry. It was first synthesized in 2007 by Cui and colleagues as a potential structural component in peptide-based pharmaceuticals.
生化学分析
Biochemical Properties
Fmoc-4,5-dehydro-D-Leucine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The fluorenylmethyloxycarbonyl group protects the amino group of this compound, preventing unwanted side reactions during peptide bond formation. This protection is crucial for the accurate and efficient synthesis of peptides, as it ensures that only the desired peptide bonds are formed .
Cellular Effects
This compound influences various cellular processes, particularly those related to protein synthesis. In cells, this compound can be incorporated into peptides and proteins, affecting their structure and function. The presence of this compound in peptides can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound may interact with cell surface receptors, triggering signaling cascades that regulate gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins during peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of this compound, allowing it to be selectively deprotected and coupled with other amino acids. This selective deprotection is typically achieved using a base, such as piperidine, which removes the fluorenylmethyloxycarbonyl group without affecting other functional groups. Once deprotected, this compound can form peptide bonds with other amino acids, facilitating the synthesis of complex peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its effectiveness in peptide synthesis. Long-term studies have shown that this compound remains stable under controlled conditions, but its stability can be compromised under harsh conditions, such as extreme pH or high temperatures .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can cause toxic effects, such as liver and kidney damage. These toxic effects are likely due to the accumulation of this compound and its metabolites in these organs. Threshold effects have been observed, where the toxic effects of this compound become apparent only at doses above a certain threshold .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of peptides and proteins. For example, this compound can be incorporated into peptides by peptidyl transferases, and its degradation can be catalyzed by proteases. The presence of this compound in peptides can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can be transported to different cellular compartments, where it can be incorporated into peptides and proteins. The distribution of this compound within the cell can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals and modifications direct this compound to specific compartments or organelles within the cell. For example, this compound may be directed to the endoplasmic reticulum, where it can be incorporated into newly synthesized peptides and proteins. The localization of this compound within the cell can affect its activity and function, influencing overall cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4,5-dehydro-D-Leucine typically involves the following steps:
Starting Material: The synthesis begins with D-Leucine.
Dehydrogenation: The D-Leucine undergoes dehydrogenation to introduce a double bond, forming 4,5-dehydro-D-Leucine.
Fmoc Protection:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond.
Reduction: The double bond can also be reduced to form Fmoc-D-Leucine.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solid-phase peptide synthesis setup
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Fmoc-D-Leucine.
Substitution: Deprotected 4,5-dehydro-D-Leucine
類似化合物との比較
Fmoc-D-Leucine: Similar to Fmoc-4,5-dehydro-D-Leucine but lacks the double bond.
Fmoc-D-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Valine: An Fmoc-protected derivative of valine, used in similar applications
Uniqueness: this compound is unique due to the presence of the double bond, which can participate in additional chemical reactions. This makes it a versatile building block in the synthesis of complex peptides and proteins .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPKUMKKSBZRL-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373221 | |
| Record name | Fmoc-4,5-dehydro-D-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917099-00-4 | |
| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917099-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-4,5-dehydro-D-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


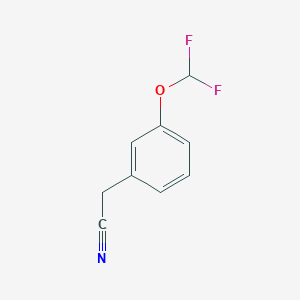
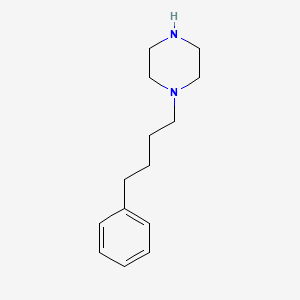
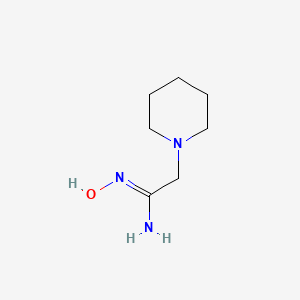
![methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1363498.png)

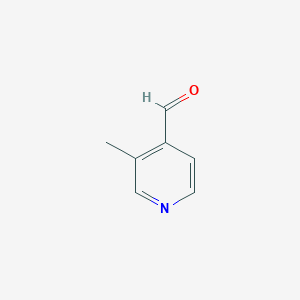
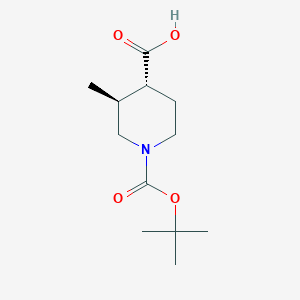
![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)



